
3,5-Dinitrosalicylic acid
Overview
Description
3,5-Dinitrosalicylic acid, also known by its IUPAC name 2-hydroxy-3,5-dinitrobenzoic acid, is an aromatic compound widely used in biochemical assays. It reacts with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This property makes it particularly useful in the quantitative estimation of reducing sugars, such as glucose .
Preparation Methods
3,5-Dinitrosalicylic acid can be synthesized through the nitration of salicylic acid . The reaction involves the introduction of nitro groups into the salicylic acid molecule under controlled conditions. Typically, a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 3,5-dinitro derivative .
Chemical Reactions Analysis
Reaction with Reducing Sugars
DNSA reacts stoichiometrically with reducing sugars (e.g., glucose, fructose) under alkaline conditions to form 3-amino-5-nitrosalicylic acid, a chromogen with strong absorbance at 540 nm . The general reaction involves:
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Oxidation of the aldehyde/ketone group in the sugar to a carboxyl group.
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Reduction of DNSA’s nitro groups (-NO₂) to amino (-NH₂) and nitroso (-NO) groups 10.
Key Observations:
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Stoichiometric Complexity : While the idealized molar ratio is 1:1 (sugar:DNSA), side reactions like sugar decomposition or interactions with non-reducing carbonyl compounds (e.g., furfural) alter actual ratios .
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Interference : Carboxymethyl cellulose enhances color intensity by stabilizing the chromogen .
Table 1: Absorbance Parameters for Common Reducing Sugars
Sugar | Optimal Wavelength (nm) | Boiling Time (min) | Reagent Volume (mL) |
---|---|---|---|
Glucose | 540 | ≥5 | 1.5 |
Fructose | 550 | ≥5 | 1.5 |
Side Reactions and Limitations
DNSA’s lack of specificity leads to interference from non-sugar carbonyl compounds:
2.1. Reactivity with Furans
Furfural and 5-hydroxymethylfurfural (5-HMF), common in lignocellulosic biomass hydrolysates, react with DNSA, overestimating reducing sugar concentrations by up to 68% .
2.2. pH-Dependent Behavior
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Under alkaline conditions (pH >10), DNSA decomposes to form nitrophenolate ions, which absorb at 420 nm, complicating quantification .
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Sulfite additives mitigate dissolved oxygen interference but do not affect chromogen formation .
Solubility and Reaction Solvent Effects
DNSA’s solubility in solvents influences reaction kinetics and chromogen stability:
Table 2: Solubility of DNSA in Pure Solvents (278.15–323.15 K)
Solvent | Solubility (mole fraction ×10⁴) |
---|---|
N-Methyl-2-pyrrolidone | 340.2 |
Dimethyl sulfoxide | 198.7 |
Water | 0.8 |
Ethanol | 56.3 |
Polar aprotic solvents (e.g., DMSO) enhance solubility due to strong solvent-solute hydrogen bonding .
Practical Considerations in Assays
Scientific Research Applications
3,5-Dinitrosalicylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dinitrosalicylic acid involves its reaction with reducing sugars. In the presence of reducing sugars, the compound undergoes a chemical reaction, resulting in the formation of a colored compound, 3-amino-5-nitrosalicylic acid . This reaction is utilized in various assays to quantify the concentration of reducing sugars in a sample.
Comparison with Similar Compounds
3,5-Dinitrosalicylic acid is unique due to its specific reactivity with reducing sugars and its strong absorption at 540 nm. Similar compounds include:
- 3,5-Dinitro-o-toluic acid
- 2-Bromo-3,5-dinitrobenzoic acid
- 2-Hydroxy-3-methoxy-5-nitrobenzoic acid
- 2-decyl-4,6-dinitrophenol
- 2,4-dinitro-6-nonylphenol
These compounds share similar nitroaromatic structures but differ in their specific functional groups and reactivity .
Biological Activity
3,5-Dinitrosalicylic acid (DNSA) is a significant aromatic compound widely utilized in biochemistry and analytical chemistry for its ability to react with reducing sugars. This compound has garnered attention due to its diverse biological activities, particularly in enzymatic assays, environmental studies, and potential toxicity. This article explores the biological activity of DNSA, including its mechanisms, applications, and case studies.
This compound is an aromatic compound with the IUPAC name 2-hydroxy-3,5-dinitrobenzoic acid. It is characterized by its ability to undergo reduction when reacting with reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which exhibits strong absorbance at 540 nm. This property makes DNSA a valuable reagent for quantifying carbohydrates in various biological samples .
The mechanism involves the oxidation of aldehyde groups present in reducing sugars while DNSA is reduced. The reaction can be summarized as follows:
This reaction is typically performed under alkaline conditions, which facilitates the transformation and enhances the sensitivity of the assay.
Applications in Enzyme Kinetics
DNSA is predominantly used in enzyme assays, particularly for measuring the activity of glycoside hydrolases such as α-amylase. A study demonstrated that using DNSA allows for a simple and rapid quantification of reducing sugars released during enzymatic reactions. The optimization of DNSA concentration and reaction conditions was crucial for accurate enzyme kinetics measurement .
Table 1: Summary of DNSA Applications in Enzyme Assays
Environmental Impact and Toxicity
Despite its utility, DNSA is classified as hazardous waste due to its potential toxicity and environmental persistence. Studies have shown that it can be found as an emerging pollutant in wastewater from various industries. The adsorption characteristics of DNSA on activated carbon were investigated to assess its removal from contaminated water sources. Results indicated that both granulated and powdered activated carbon effectively adsorbed DNSA, with maximum capacities observed at elevated temperatures .
Table 2: Adsorption Characteristics of DNSA
Carbon Type | Adsorption Capacity (mg/g) | Temperature (°C) |
---|---|---|
Granulated Activated Carbon (GAC) | 6.97 | 45 |
Powdered Activated Carbon (PAC) | 11.57 | 45 |
Case Studies
- Enzymatic Activity Measurement : A study focused on optimizing the DNS assay for measuring reducing sugars derived from lignocellulosic biomass pretreatment. It highlighted pitfalls when other carbonyl compounds interfere with the assay results, leading to overestimation of sugar concentrations by up to 68% .
- Toxicity Assessment : Research on the degradation of DNSA using fungal species like Phanerochaete chrysosporium demonstrated its potential for bioremediation applications. The study provided insights into the metabolic pathways involved in breaking down this toxic compound .
Q & A
Basic Research Questions
Q. What is the standard protocol for quantifying reducing sugars using the DNSA method?
The DNSA method involves reducing DNSA to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars, producing a colorimetric signal at 540 nm. A typical protocol includes:
- Dissolving DNSA in water with sodium potassium tartrate (Rochelle salt) and NaOH to stabilize the reagent .
- Mixing the sample with DNSA reagent (e.g., 50 µL sample + 300 µL reagent), heating at 100°C for 5–10 minutes , and measuring absorbance at 540 nm.
- Calibration using a regression equation (e.g., y = 1.0226x - 0.2784 for D-galacturonic acid) to ensure linearity (R² ≥ 0.999) .
Q. How should DNSA reagent be prepared and stored for optimal stability?
- Dissolve 438 mg DNSA in 20 mL purified water at 50–70°C, then add 8 mL of 5.3 M sodium potassium tartrate and 20 mL of 2 M NaOH. Dilute to 100 mL and store in an amber flask at room temperature for up to 6 months .
Q. What safety precautions are required when handling DNSA?
DNSA is classified as a corrosive, toxic solid under international regulations (e.g., USPS Hazardous Materials Table, IMDG Code). Use personal protective equipment (PPE), including gloves and eye protection, and ensure proper ventilation. Waste disposal must comply with local hazardous material guidelines .
Advanced Research Questions
Q. How can the DNSA method be optimized for quantifying non-glucose reducing sugars (e.g., D-galacturonic acid)?
Optimization requires single-factor experiments to adjust:
- Detection wavelength : 540 nm is standard, but minor shifts may occur with different sugars .
- Reaction time/temperature : 5 minutes at 100°C for D-galacturonic acid vs. 10 minutes for cellulose-derived sugars .
- Reagent-to-sample ratio : 4.0 mL DNSA per sample improves sensitivity . Validate using recovery tests (e.g., 99.96% average recovery) and statistical analysis (ANOVA) to confirm method robustness .
Q. How do interfering substances (e.g., proteins, salts) affect DNSA assay accuracy, and how can this be mitigated?
- Proteins may precipitate during heating, causing turbidity. Centrifugation or filtration post-reaction is recommended .
- High salt concentrations can alter ionic strength, affecting color intensity. Dilute samples or include a blank with equivalent salt content .
- For complex matrices (e.g., fermented beverages), validate with spike-and-recovery experiments and cross-check using alternative methods (e.g., HPLC) .
Q. What advanced techniques characterize DNSA degradation products in environmental studies?
- HPLC-UV : Monitor DNSA concentration decline and identify intermediates (e.g., 3-amino-5-nitrosalicylic acid) via retention times and UV spectra .
- Biodegradation assays : Use fungi like Phanerochaete chrysosporium in batch reactors. At pH 6.5, 99% degradation occurs within 14 days, confirmed via nitrate/nitrite ion analysis .
Q. How can structural interactions between DNSA and heteroaromatic amines be analyzed?
- X-ray crystallography : Resolve hydrogen-bonding networks in DNSA-amine complexes (e.g., pyridine derivatives). For example, the adduct [(C5H6N)+(dnsa)–·(dnsa)] forms linear polymers via O–H···N interactions .
- FTIR spectroscopy : Identify proton transfer via shifts in carboxyl (–COOH) and nitro (–NO₂) group vibrations .
Q. What statistical approaches resolve contradictions in reported DNSA reaction parameters?
- Response Surface Methodology (RSM) : Optimize conflicting variables (e.g., temperature, time) using a central composite design. For polysaccharide extraction, RSM reduced process variability by 12% .
- Mixed-effects ANOVA : Evaluate the impact of pH, medium composition, and incubation time on biodegradation efficiency .
Q. Method Validation & Cross-Disciplinary Applications
Q. How is the DNSA method validated for novel applications (e.g., near-infrared spectroscopy models)?
- Calibration transfer : Pair DNSA-derived reducing sugar data with NIR spectra using partial least squares (PLS) regression. Achieve R² > 0.95 between DNSA and NIR predictions .
- Limit of detection (LOD) : Establish via serial dilution (e.g., 0.5–1.1 mg/mL for D-galacturonic acid) .
Q. Can DNSA replace other assays (e.g., phenol-sulfuric acid) in polysaccharide analysis?
Properties
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUFLREGJMOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
46506-88-1 (mono-hydrochloride salt) | |
Record name | 3,5-Dinitrosalicylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609994 | |
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DSSTOX Substance ID |
DTXSID9060576 | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |
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Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 3,5-Dinitrosalicylic acid | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | 3,5-Dinitrosalicylic acid | |
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CAS No. |
609-99-4 | |
Record name | 3,5-Dinitrosalicylic acid | |
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Record name | 3,5-Dinitrosalicylic acid | |
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Record name | 3,5-DINITROSALICYLIC ACID | |
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Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |
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Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |
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Record name | 3,5-dinitrosalicylic acid | |
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Record name | 3,5-Dinitrosalicylic acid | |
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